REACTION_CXSMILES
|
C([O:8][C:9]1[CH:21]=[CH:20][C:19]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[N:12]([C:22]3[CH:27]=[C:26]([C:28]([CH3:31])([CH3:30])[CH3:29])[CH:25]=[CH:24][N:23]=3)[C:11]=2[CH:10]=1)C1C=CC=CC=1.CC1C(C)=C(C)C(C)=C(C)C=1.B(Cl)(Cl)Cl>ClCCl>[C:28]([C:26]1[CH:25]=[CH:24][N:23]=[C:22]([N:12]2[C:11]3[CH:10]=[C:9]([OH:8])[CH:21]=[CH:20][C:19]=3[C:18]3[C:13]2=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:27]=1)([CH3:31])([CH3:29])[CH3:30]
|
Name
|
2-(benzyloxy)-9-(4-tert-butylpyridin-2-yl)-9H-carbazole
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=2N(C3=CC=CC=C3C2C=C1)C1=NC=CC(=C1)C(C)(C)C
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(C1)C)C)C)C
|
Name
|
|
Quantity
|
74 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
18.45 mL
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After that, the mixture was stirred at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with methanol
|
Type
|
CUSTOM
|
Details
|
The dry ice-acetone bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed to room temperature
|
Type
|
WASH
|
Details
|
the solution was washed with saturated NaHCO3 solution until there
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified through column chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=NC=C1)N1C2=CC=CC=C2C=2C=CC(=CC12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |